REACTION_SMILES
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[CH2:11]1[CH2:12][NH:13][CH2:14][CH2:15][NH:16]1.[CH3:17][N:18]1[CH2:19][CH2:20][CH2:21][C:22]1=[O:23].[F:1][c:2]1[cH:3][c:4]([N+:8](=[O:9])[O-:10])[cH:5][cH:6][cH:7]1.[OH2:24]>>[c:2]1([N:13]2[CH2:12][CH2:11][NH:16][CH2:15][CH2:14]2)[cH:3][c:4]([N+:8](=[O:9])[O-:10])[cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CNCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCCC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cccc(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cccc(N2CCNCC2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |